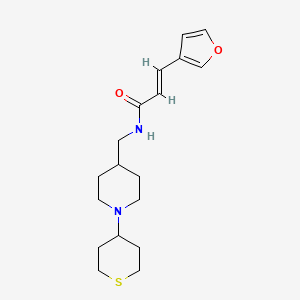

(E)-3-(furan-3-yl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acrylamide

Description

The compound (E)-3-(furan-3-yl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acrylamide is an acrylamide derivative characterized by a furan-3-yl substituent and a piperidinylmethyl-thiopyran moiety. The acrylamide backbone facilitates covalent binding to nucleophilic residues (e.g., cysteine or lysine), a feature exploited in kinase inhibitors and covalent drugs. The furan ring may contribute to π-π stacking interactions, while the thiopyran-piperidine group could enhance solubility or modulate pharmacokinetic properties .

Properties

IUPAC Name |

(E)-3-(furan-3-yl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2S/c21-18(2-1-16-5-10-22-14-16)19-13-15-3-8-20(9-4-15)17-6-11-23-12-7-17/h1-2,5,10,14-15,17H,3-4,6-9,11-13H2,(H,19,21)/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FORLNHIOFWQANB-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C=CC2=COC=C2)C3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)/C=C/C2=COC=C2)C3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(furan-3-yl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acrylamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a furan ring and a piperidine moiety, which are known to influence its biological activity. The molecular formula is with a molecular weight of approximately 342.47 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C20H30N2O3 |

| Molecular Weight | 342.47 g/mol |

| Purity | ≥95% |

Research indicates that the compound exhibits various biological activities, including:

- Antiviral Activity : Preliminary studies suggest that this compound may have antiviral properties, particularly against herpesviruses. It shows potential in inhibiting viral replication, which is crucial for therapeutic applications in viral infections .

- Antitumor Properties : There is evidence that the compound can induce apoptosis in cancer cells. Studies demonstrate that it may inhibit cell proliferation and promote cell cycle arrest in various cancer cell lines .

- Neuroprotective Effects : The presence of the piperidine structure may contribute to neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases .

Antiviral Activity

A study evaluated the antiviral efficacy of this compound against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). The compound demonstrated an EC50 value of 0.075 µM, indicating strong antiviral activity compared to standard treatments like acyclovir .

Antitumor Activity

In a series of experiments on human cancer cell lines, the compound was tested for its cytotoxic effects. Results showed that at concentrations ranging from 10 to 50 µM, it significantly reduced cell viability by inducing apoptosis. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicative of apoptotic activity .

Neuroprotective Effects

Research conducted on neuronal cell cultures highlighted the neuroprotective potential of the compound. It was found to reduce oxidative stress markers and enhance neuronal survival under toxic conditions induced by glutamate .

Scientific Research Applications

Research has indicated that compounds containing furan and tetrahydrothiopyran moieties exhibit a range of biological activities, including:

- Antitumor Activity : Studies have shown that furan derivatives can inhibit the proliferation of cancer cells. The incorporation of the tetrahydrothiopyran group may enhance biological activity through improved binding affinity to target proteins involved in tumor growth and metastasis .

- Antimicrobial Properties : Compounds similar to (E)-3-(furan-3-yl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acrylamide have demonstrated antimicrobial effects against various pathogens, making them candidates for further exploration in antibiotic development .

Synthetic Methodologies

The synthesis of this compound can be achieved through several methodologies:

2.1. Pd-Catalyzed Reactions

Recent advancements in palladium-catalyzed reactions have facilitated the regioselective alkylation of furans, allowing for the efficient synthesis of complex structures that include the furan moiety . This method is particularly valuable for generating diverse libraries of compounds for biological screening.

2.2. Ugi Reaction

The Ugi reaction, which combines amines, acids, and isocyanides, can be utilized to synthesize acrylamide derivatives efficiently. This multicomponent reaction allows for the rapid assembly of complex molecules with multiple functional groups .

Case Studies

Several case studies highlight the applications of this compound:

3.1. Anticancer Studies

In a study evaluating a series of furan-based acrylamides, researchers found that some derivatives exhibited potent cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The structure–activity relationship (SAR) analysis indicated that modifications to the piperidine and furan moieties significantly influenced their anticancer activity .

3.2. Antimicrobial Testing

A compound similar to this compound was tested against Gram-positive and Gram-negative bacteria. The results showed promising antimicrobial activity, suggesting potential applications in treating bacterial infections .

Comparison with Similar Compounds

Key Findings :

- The thiopyran group in the target compound may confer better metabolic stability than furan or thiophene analogs, as sulfur atoms resist oxidative degradation .

- Cyano-substituted acrylamides (e.g., Analog 1 and 2) exhibit stronger covalent binding but may suffer from off-target effects compared to non-cyano derivatives .

- Piperidine/piperazine-containing compounds (e.g., Analog 3) show enhanced CNS penetration, though the thiopyran in the target compound might limit this due to higher polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.